2-(Furan-2-yl)benzofuran
Overview
Description
2-(Furan-2-yl)benzofuran is a heterocyclic compound that features a benzofuran ring fused with a furan ring. This compound is part of the larger family of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry . The unique structural features of benzofurans make them privileged structures in drug discovery, especially in the search for efficient antimicrobial candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)benzofuran typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of salicylaldehyde derivatives with furan derivatives . Another approach involves the use of palladium-catalyzed C-H bond functionalization of phenols with bromoalkynes . These methods often require specific reaction conditions, such as the presence of a catalyst, controlled temperature, and specific solvents.
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium hexacyanoferrate(III) in alkaline medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as bromination, nitration, and acylation, are common.
Common Reagents and Conditions:
Oxidation: Potassium hexacyanoferrate(III) in alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine, nitric acid, and acyl chlorides in the presence of appropriate catalysts.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or acylated derivatives.
Scientific Research Applications
2-(Furan-2-yl)benzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its diverse biological activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase . The hydroxyl group at the C-6 position of benzofuran is essential for its antibacterial activity, and functional groups at the C-3 position play a significant role in its selectivity .
Comparison with Similar Compounds
- Psoralen
- 8-Methoxypsoralen
- Angelicin
- Amiodarone
- Bergapten
- Nodekenetin
- Xanthotoxin
- Usnic Acid
Comparison: 2-(Furan-2-yl)benzofuran is unique due to its dual furan and benzofuran rings, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(furan-2-yl)-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c1-2-5-10-9(4-1)8-12(14-10)11-6-3-7-13-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFDTVVHFWCGJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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